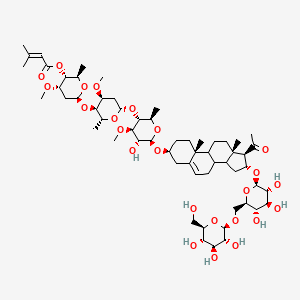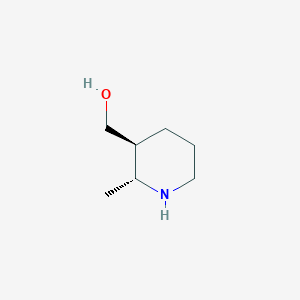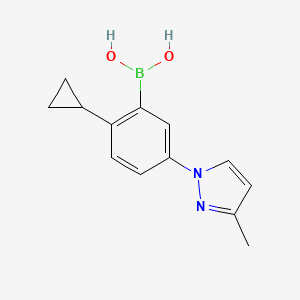
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne is a chemical compound with the molecular formula C17H31N3O7. It is characterized by the presence of an azido group and multiple ether linkages. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne typically involves the reaction of a polyethylene glycol derivative with an azide source. One common method is the nucleophilic substitution reaction where a halogenated PEG derivative reacts with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, given the potentially explosive nature of azides. The use of automated systems also ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in click reactions with alkynes to form triazoles. This reaction is highly efficient and occurs under mild conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction between the azido group and alkynes.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst used for the reduction of azides to amines.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to substitute the azido group.
Major Products Formed
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems due to its PEG backbone, which enhances solubility and biocompatibility.
Industry: Employed in the production of functionalized polymers and materials with specific properties.
Mécanisme D'action
The primary mechanism of action for 1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne involves its azido group, which can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The PEG backbone also contributes to its solubility and biocompatibility, facilitating its use in various biological and medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
- 1-Azido-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid succinimidyl ester
- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Uniqueness
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne is unique due to its specific combination of an azido group and a long PEG chain. This structure provides both reactivity and solubility, making it particularly useful in click chemistry and bioconjugation applications. Its ability to form stable triazole rings under mild conditions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C17H31N3O7 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C17H31N3O7/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-19-20-18/h1H,3-17H2 |
Clé InChI |
MMUJLNZWXIZMCV-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087451.png)
![7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087458.png)

![tert-butyl N-[2-(2-{2-[(5-nitropyridin-2-yl)oxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14087463.png)
![Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-](/img/structure/B14087468.png)



![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087494.png)

![1-[Ethenyl(dimethyl)silyl]azocane](/img/structure/B14087503.png)
![11-Methyl-11H-benzo[a]carbazole-3,9-diol](/img/structure/B14087505.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087514.png)
![Benzo[b]thiophene, 6-bromo-4-methyl-](/img/structure/B14087517.png)
